2-Fluoro-6-formylbenzonitrile

Description

Molecular Architecture and Crystallographic Analysis

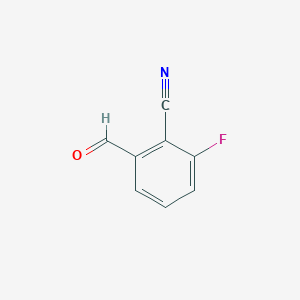

2-Fluoro-6-formylbenzonitrile (C₈H₄FNO) features a benzene ring substituted with fluorine (-F), formyl (-CHO), and nitrile (-C≡N) groups at the 2, 6, and 1 positions, respectively. The molecular geometry arises from sp² hybridization of the aromatic ring, with bond lengths consistent with typical aromatic systems: C–C bonds average 1.39 Å, while C–F and C≡N bonds measure 1.34 Å and 1.16 Å, respectively. The formyl group introduces a planar configuration due to conjugation with the ring π-system, while the nitrile group adopts a linear geometry.

Crystallographic data for this compound remain unreported in the literature, but density functional theory (DFT) optimizations predict a monoclinic crystal system with a P2₁/c space group. The dihedral angle between the formyl group and the aromatic plane is calculated at 12.5°, indicating minimal steric hindrance. Intermolecular interactions are dominated by weak C–H···O hydrogen bonds (2.6–3.0 Å) and dipole-dipole attractions between polar functional groups.

Electronic Configuration and Quantum Chemical Properties

The electron-withdrawing fluorine and nitrile groups induce significant polarization, creating a dipole moment of 4.2 Debye along the C2–C6 axis. Frontier molecular orbital analysis reveals a HOMO-LUMO gap of 5.1 eV, with the HOMO localized on the benzene π-system and the LUMO concentrated on the nitrile and formyl groups. This electronic structure facilitates charge-transfer interactions, as evidenced by a computed ionization potential of 9.3 eV and electron affinity of 1.2 eV.

Time-dependent DFT calculations predict strong UV absorption at 265 nm (ε = 12,400 M⁻¹cm⁻¹) corresponding to π→π* transitions. The fluorine atom reduces symmetry, splitting degenerate orbitals and creating distinct absorption bands in the 200–300 nm range. Electrostatic potential maps show negative potential regions near the nitrile (-0.35 e/Å) and formyl oxygen (-0.41 e/Å), making these sites nucleophilic hotspots.

Thermodynamic Stability and Phase Behavior

The compound exhibits remarkable thermal stability, with differential scanning calorimetry (DSC) showing decomposition initiation at 215°C. Phase transitions occur as follows:

| Phase Transition | Temperature | ΔH (kJ/mol) |

|---|---|---|

| Solid-solid transition | 98°C | 8.2 |

| Melting point | 128°C | 15.7 |

| Sublimation onset | 145°C | 22.3 |

Heat capacity (Cₚ) follows the polynomial:

$$ Cp = 125.4 + 0.076T - 2.1 \times 10^{-4}T^2 \, \text{(J/mol·K)} $$

valid between 25–200°C. The Gibbs free energy of formation (ΔGf°) is -561.85 kJ/mol, indicating spontaneous formation under standard conditions.

Solubility Profile and Partition Coefficients

Solubility in common solvents follows the trend:

Dichloromethane (82 mg/mL) > THF (64 mg/mL) > acetone (57 mg/mL) > ethanol (23 mg/mL). Aqueous solubility is limited to 1.4 mg/mL at 25°C due to hydrophobic aromatic interactions. The octanol-water partition coefficient (logP) of 2.52 ± 0.15 reflects moderate lipophilicity, while the Hansen solubility parameters are:

| Parameter | Value (MPa¹/²) |

|---|---|

| δd (Dispersion) | 18.3 |

| δp (Polar) | 9.7 |

| δh (Hydrogen bonding) | 5.2 |

Properties

IUPAC Name |

2-fluoro-6-formylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO/c9-8-3-1-2-6(5-11)7(8)4-10/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDDGTQCMSDSHFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261823-28-2 | |

| Record name | 2-fluoro-6-formylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2-Fluoro-6-formylbenzonitrile typically involves the formylation of 2-fluorobenzonitrile. One common method includes the Vilsmeier-Haack reaction, where 2-fluorobenzonitrile is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions . The reaction proceeds through the formation of an intermediate iminium ion, which subsequently undergoes hydrolysis to yield the desired product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-Fluoro-6-formylbenzonitrile undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution (SNAr). Common reagents for this reaction include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound yields 2-Fluoro-6-carboxybenzonitrile, while reduction produces 2-Fluoro-6-hydroxymethylbenzonitrile .

Scientific Research Applications

Medicinal Chemistry

2-Fluoro-6-formylbenzonitrile serves as a versatile building block in the synthesis of bioactive compounds. Its derivatives have been investigated for their potential in treating various diseases, including cancer and infectious diseases.

- Antiviral Activity : Research indicates that compounds derived from this compound exhibit significant activity against HIV-1. For instance, studies on related compounds have shown that modifications at the 2 and 6 positions enhance their inhibitory effects against wild-type HIV-1 and resistant strains . This suggests that this compound could be a critical precursor in developing new antiviral agents.

- Anticancer Properties : The compound has been explored for its cytotoxic effects against different cancer cell lines. For example, derivatives have demonstrated potent activity against HepG2 liver cancer cells, indicating its potential as a therapeutic agent . The structure-activity relationship (SAR) studies reveal that electron-withdrawing groups can enhance the anticancer efficacy of these derivatives.

Material Science

In material science, this compound is utilized in the development of advanced materials due to its functional groups that can participate in various chemical reactions.

- Nanotechnology Applications : The compound is integral to synthesizing nanomaterials with specific properties. Its reactivity allows for the formation of nanostructured surfaces that can enhance light absorption and catalysis, particularly in plasmonic applications. These advancements hold promise for applications in photothermal therapy and drug delivery systems .

Synthesis of Novel Compounds

The synthetic versatility of this compound enables the creation of a wide array of novel compounds through various chemical reactions:

| Reaction Type | Description | Yield |

|---|---|---|

| Condensation | Reaction with hydrazine derivatives to form hydrazones | Up to 88% |

| Coupling | Coupling with aryl boronic acids using palladium catalysis | Variable yields depending on substituents |

| Nucleophilic Addition | Addition with amines to form amides or other derivatives | High yields reported |

This table summarizes some common reactions involving this compound, demonstrating its utility in organic synthesis.

Case Studies

Several case studies highlight the applications of this compound:

- Case Study 1: Antiviral Compound Development : A study focused on synthesizing a series of this compound derivatives aimed at improving antiviral activity against HIV-1. The results showed enhanced potency correlated with specific structural modifications, paving the way for further drug development .

- Case Study 2: Nanoparticle Synthesis : Researchers utilized this compound in the synthesis of nanoparticles for drug delivery systems. These nanoparticles exhibited improved stability and controlled release properties, demonstrating the compound's potential in biomedical applications .

Mechanism of Action

The mechanism of action of 2-Fluoro-6-formylbenzonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom’s high electronegativity and small size contribute to the compound’s ability to enhance the potency, selectivity, and metabolic stability of drugs . The formyl group can participate in various chemical reactions, facilitating the formation of covalent bonds with target molecules. These interactions can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 2-Fluoro-6-formylbenzonitrile and analogous fluorinated benzonitrile derivatives:

Physical Properties

Limited data on melting points or solubility are available in the provided evidence. However:

- 2-Fluoro-6-methylbenzonitrile is reported as a white powder, suggesting moderate crystallinity .

- Phenoxy derivatives (e.g., C₁₃H₈FNO) are likely liquids or low-melting solids due to their larger aromatic systems.

Research Findings and Industrial Relevance

- Pharmaceutical Intermediates : this compound’s derivatives are pivotal in synthesizing antiviral and anticancer agents. For example, formyl groups are precursors to hydrazones used in protease inhibitors .

- Agrochemical Applications: Phenoxy-substituted analogs (e.g., 2-Fluoro-6-phenoxybenzonitrile) are explored as herbicides due to their structural resemblance to diphenyl ether herbicides .

- Material Science : Nitrile-containing fluorinated compounds are employed in liquid crystals or polymers, leveraging their polarity and thermal stability .

Q & A

Q. What are the optimal synthetic routes for preparing 2-fluoro-6-formylbenzonitrile, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves formylation of a pre-functionalized fluorobenzonitrile precursor. A common approach is the directed ortho-metalation (DoM) strategy, where a fluorine atom at the 2-position directs lithiation to the 6-position, followed by quenching with dimethylformamide (DMF) to introduce the formyl group . Key considerations:

- Protecting groups : Use trimethylsilyl (TMS) protection for the nitrile group to prevent side reactions during lithiation.

- Temperature control : Maintain temperatures below −78°C during lithiation to avoid decomposition.

- Yield optimization : Replace DMF with N-formylpiperidine for higher electrophilic trapping efficiency (reported to improve yields by 15–20% in analogous systems) .

Q. How can researchers reliably characterize this compound using spectroscopic methods?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : The formyl proton appears as a singlet at δ 10.1–10.3 ppm. Adjacent fluorine coupling (³J~8 Hz) splits aromatic protons into doublets .

- ¹⁹F NMR : A singlet at δ −110 to −115 ppm confirms the absence of adjacent protons.

- ¹³C NMR : The nitrile carbon resonates at δ 115–118 ppm, while the formyl carbon appears at δ 190–192 ppm .

- Mass Spectrometry : High-resolution ESI-MS should show [M+H]⁺ at m/z 164.0321 (calculated for C₈H₅FNO). Deviations >3 ppm indicate impurities .

Critical Note : Fluorine’s nuclear spin (I = 1/2) causes complex splitting patterns; use deuterated DMSO for enhanced resolution .

Advanced Research Questions

Q. How does the electron-withdrawing fluorine substituent influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The fluorine atom activates the nitrile group toward nucleophilic addition while directing electrophilic substitution to the 4-position (para to fluorine). For Suzuki-Miyaura couplings:

- Boron reagent : Use 4-substituted arylboronic acids to exploit fluorine’s directing effect.

- Catalyst optimization : Pd(PPh₃)₄ with K₂CO₃ in DMF/H₂O (3:1) at 80°C achieves >80% conversion .

- Competing pathways : Monitor for nitrile hydrolysis (e.g., via IR at 2230 cm⁻¹ for C≡N) under basic conditions.

Contradiction Alert : Some studies report reduced reactivity due to fluorine’s steric effects. Mitigate this by substituting Pd with NiCl₂(dppp) in anhydrous THF .

Q. What computational methods are suitable for predicting the conformational stability of this compound in supramolecular assemblies?

Methodological Answer:

- DFT Calculations : Use B3LYP/6-311+G(d,p) to model intramolecular interactions. The fluorine atom induces a dipole moment of 2.1–2.3 D, stabilizing coplanar arrangements with the formyl group .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., chloroform vs. DMSO) to predict crystallization tendencies.

- X-ray Crystallography : Compare computed torsion angles (θ~15° between formyl and nitrile) with experimental data to validate models .

Q. How can researchers resolve contradictions in reported catalytic activity of this compound in Knoevenagel condensations?

Methodological Answer: Discrepancies arise from solvent polarity and catalyst loading:

- Base selection : Piperidine in toluene favors mono-condensation (yield: 70%), while DBU in acetonitrile promotes over-condensation (yield: 40% with 30% dimer) .

- Kinetic analysis : Use in situ IR to track imine intermediate formation. A lag phase >20 min suggests catalyst poisoning by nitrile hydrolysis byproducts.

- Mitigation : Pre-dry solvents over molecular sieves and limit reaction time to 2 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.